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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Interaktion

von Toosendanin mit der V-ATPase untersuchen.

Dieser Leitfaden bietet einen objektiven Vergleich der Bindung von Toosendanin an die V-

ATPase mit alternativen Inhibitoren und stützt sich dabei auf experimentelle Daten. Es ist zu

beachten, dass die V-ATPase kein kanonisches SH2-Domänenprotein ist; stattdessen deuten

Studien darauf hin, dass Toosendanin mit spezifischen Untereinheiten des V-ATPase-

Komplexes interagiert.

Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die quantitative Leistung von Toosendanin im Vergleich zu anderen

bekannten V-ATPase-Inhibitoren zusammen. Die Daten zeigen die Konzentrationen, die zur

Hemmung der V-ATPase-Aktivität erforderlich sind.
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Wirkstoff
Ziel-
Untereinheit(en)

IC50-Wert (nM) Spezies/System

Toosendanin
V1A und V0a1

(vermutet)

~1000 (für

Autophagie-Inhibition)

Menschliche

Krebszelllinien

Bafilomycin A1
c-Untereinheit des V0-

Komplexes
0.06 - 10

Rinder-V-ATPase,

verschiedene

Concanamycin A
c-Untereinheit des V0-

Komplexes
~10

Manduca sexta V-

ATPase

Archazolid A/B
c-Untereinheit des V0-

Komplexes

< 1 (Archazolid A),

~20 (Archazolid B)
Verschiedene

Hinweis: Der IC50-Wert für Toosendanin bezieht sich auf seine funktionelle Hemmung der

Autophagie, die von der V-ATPase-Aktivität abhängt. Direkte IC50-Werte für die Hemmung der

V-ATPase-Aktivität sind in der aktuellen Literatur weniger verbreitet. Die Werte für alternative

Inhibitoren können je nach untersuchter Spezies und experimentellen Bedingungen variieren.

Experimentelle Protokolle
Die direkte Bindung von Toosendanin an die V-ATPase wurde durch eine Reihe von

biochemischen Assays bestätigt.[1][2][3] Nachfolgend finden Sie detaillierte Methoden, die

diesen experimentellen Ansätzen nachempfunden sind.

1. Zellulärer Thermischer Shift-Assay (CETSA)

Dieser Assay basiert auf dem Prinzip, dass die Bindung eines Liganden an ein Protein dessen

thermische Stabilität erhöht.

Zellbehandlung: HeLa-Zellen werden 1 Stunde lang mit Toosendanin (oder einem

Vehikelkontroll-DMSO) inkubiert.

Thermische Denaturierung: Die behandelten Zellen werden in Aliquots aufgeteilt und für 3

Minuten einem Temperaturgradienten (z. B. 43 °C bis 71 °C) ausgesetzt.
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Zelllyse und Proteinextraktion: Die Zellen werden lysiert und das unlösliche, denaturierte

Protein wird durch Zentrifugation abgetrennt.

Analyse: Der lösliche Überstand wird mittels Western Blot analysiert, um die Menge der V-

ATPase-Untereinheiten (z. B. V1A und V0a1) bei jeder Temperatur zu bestimmen. Eine

Erhöhung der Schmelztemperatur in Gegenwart von Toosendanin weist auf eine direkte

Bindung hin.

2. Co-Immunpräzipitation (Co-IP) gekoppelt mit LC-MS/MS

Diese Methode wird verwendet, um die physikalische Assoziation von Toosendanin mit dem

V-ATPase-Komplex in einem zellulären Kontext nachzuweisen.

Zelllysat-Präparation: Lysosomenreiche Fraktionen werden aus Zellen extrahiert, die mit

Toosendanin inkubiert wurden.

Immunpräzipitation: Antikörper, die auf V-ATPase-Untereinheiten (z. B. V1A und V0a1)

abzielen, werden verwendet, um den V-ATPase-Komplex aus dem Lysat zu "pull-downen".

Eine IgG-Kontrolle wird parallel durchgeführt, um unspezifische Bindungen auszuschließen.

Proteinfällung und Wirkstoffextraktion: Die immunpräzipitierten Proteine werden mit

Methanol gefällt, und das co-präzipitierte Toosendanin wird extrahiert.

Quantifizierung: Die Konzentration von Toosendanin in den Extrakten wird mittels

Flüssigchromatographie-gekoppelter Massenspektrometrie (LC-MS/MS) analysiert. Eine

signifikante Anreicherung von Toosendanin in den V-ATPase-IP-Proben im Vergleich zur

IgG-Kontrolle bestätigt die Bindung.

3. Biotin-Toosendanin-Pull-Down-Assay

Dieser Assay verwendet eine modifizierte Version von Toosendanin, um dessen

Interaktionspartner zu isolieren.

Synthese von Biotin-Toosendanin (Bio-TSN): Toosendanin wird chemisch mit Biotin

konjugiert.
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Inkubation und Pull-Down: Lysosomenfraktionen werden mit Bio-TSN inkubiert, das an

Streptavidin-beschichtete magnetische Beads gebunden ist. Biotin allein, das an Beads

gebunden ist, dient als Negativkontrolle.

Waschen und Elution: Die Beads werden gewaschen, um unspezifisch gebundene Proteine

zu entfernen. Die an Bio-TSN gebundenen Proteine werden dann eluiert.

Analyse: Die eluierten Proteine werden mittels Western Blot auf das Vorhandensein von V-

ATPase-Untereinheiten (V1A und V0a1) analysiert. Der Nachweis dieser Untereinheiten in

den Bio-TSN-Pull-Down-Proben, aber nicht in der Kontrollprobe, bestätigt eine direkte

Interaktion.

Visualisierungen
Diagramme der experimentellen Arbeitsabläufe und Signalwege

Die folgenden Diagramme, die in der DOT-Sprache von Graphviz erstellt wurden,

veranschaulichen die logischen Beziehungen und Arbeitsabläufe der oben beschriebenen

Experimente.

Zellulärer Thermischer Shift-Assay (CETSA)

Co-Immunpräzipitation (Co-IP)

Biotin-Pull-Down-Assay

Zellbehandlung mit Toosendanin Temperaturgradient anwenden Zelllyse & Zentrifugation Western Blot für V-ATPase

Zelllysat mit Toosendanin IP mit V-ATPase-Antikörpern Extraktion von Toosendanin LC-MS/MS-Analyse

Inkubation mit Biotin-Toosendanin Pull-Down mit Streptavidin-Beads Waschen & Elution Western Blot für V-ATPase
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Abbildung 1: Arbeitsabläufe zur Bestätigung der Toosendanin-V-ATPase-Bindung.
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Lysosomaler pH ↑

Autophagie-Fluss blockiert

Chemosensibilisierung von Krebszellen

Click to download full resolution via product page

Abbildung 2: Vereinfachter Signalweg der Toosendanin-Wirkung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35541921/
https://pubmed.ncbi.nlm.nih.gov/35541921/
https://pubmed.ncbi.nlm.nih.gov/35541921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9066121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9066121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9066121/
https://www.ijbs.com/v18p2684.htm
https://www.ijbs.com/v18p2684.htm
https://www.benchchem.com/product/b1264702#confirming-toosendanin-binding-to-v-atpase-sh2-domain
https://www.benchchem.com/product/b1264702#confirming-toosendanin-binding-to-v-atpase-sh2-domain
https://www.benchchem.com/product/b1264702#confirming-toosendanin-binding-to-v-atpase-sh2-domain
https://www.benchchem.com/product/b1264702#confirming-toosendanin-binding-to-v-atpase-sh2-domain
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1264702?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

